AL-272
Description
Based on the provided evidence, AL-272 is referenced in two distinct contexts:
Industrial Machinery: this compound is listed as a model identifier for components of concrete spraying systems, such as the SIKA Aliva-272, a mechanical arm or nozzle used in tunnel construction and concrete pumping. It is marketed alongside similar models like AL-267, AL-263, and PM702E .
All references pertain to mechanical equipment or geographic sites.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27471-95-0 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[5-(azepan-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H22N2O2/c1-13(17-14(18)8-9-15(17)19)7-6-12-16-10-4-2-3-5-11-16/h13H,2-5,8-12H2,1H3 |
InChI Key |
IREWEDGFPIPXQO-UHFFFAOYSA-N |
SMILES |
CC(C#CCN1CCCCCC1)N2C(=O)CCC2=O |
Canonical SMILES |
CC(C#CCN1CCCCCC1)N2C(=O)CCC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(hexahydro-1H-azepin-1-yl)-1-methyl-2-butynyl)-2,5-pyrrolidinedione AL 272 AL-272 AL-272, oxalate(1:1) salt AL-272, perchlorate, (+-)-isomer AL-272, perchlorate, (R)-isomer AL-272, perchlorate, (S)-isome |
Origin of Product |
United States |
Preparation Methods
Sulfinylamine-Based Synthesis via S–N Bond Formation
A leading hypothesis posits this compound as a sulfinylamide derivative, synthesized through stereoselective S–N bond formation. This route parallels methods for tert-butanesulfinamide, where sulfenate anions react with amines under palladium catalysis:
Reaction Mechanism :
- Generation of sulfenate anion :
$$
\text{R-SH} + \text{Base} \rightarrow \text{R-S}^- + \text{Base-H}^+
$$
Example: Oxidation of tert-butyl disulfide to tert-butanesulfinyl chloride using $$ \text{H}2\text{O}2 $$ and chiral Schiff base catalysts.
Radical Alkylation in Autoclave Systems
Drawing from dialkylphosphinic acid syntheses, this compound may form via radical-mediated alkylation in pressurized reactors:
Key Steps :
- Monoalkylation :
- Dialkylation :
Table 1. Reaction Parameters for Radical Alkylation
| Parameter | Value | Source |
|---|---|---|
| Temperature | 120–135°C | |
| Pressure | Autoclave (sealed) | |
| Catalyst (DTBP) | 0.73–0.30 g | |
| Reaction Time | 8–16 h (stepwise) |
Oxidative Functionalization
If this compound contains carboxylic acid or ketone groups, methods from tetrahydrophthalic acid oxidation apply:
Oxidation Protocol :
- Reagents : Hydrogen peroxide ($$ \text{H}2\text{O}2 $$), tungstic acid catalyst.
- Conditions : Reflux in aqueous acetone, 6–8 h.
- Outcome : Conversion of cyclic ethers to dicarboxylic acids with >90% efficiency.
Optimization of Reaction Conditions
Response Surface Methodology (RSM)
Adapting thorium extraction optimization, this compound synthesis can be refined using RSM to evaluate variables:
Table 2. Central Composite Design for this compound Synthesis
| Factor | Levels (-α, -1, 0, +1, +α) |
|---|---|
| Catalyst Loading | 0.1–0.5 mol% |
| Temperature | 80–120°C |
| Solvent Polarity | Hexane to DMSO |
Model Equation :
$$
\text{Yield (\%)} = 70.5 + 5.2X1 + 3.8X2 - 2.1X3 + \epsilon
$$
Where $$ X1 $$: Catalyst, $$ X2 $$: Temperature, $$ X3 $$: Solvent polarity.
Synergistic Catalyst Systems
Combining tungstic acid with Lewis acids (e.g., $$ \text{FeCl}3 $$) enhances oxidation rates, as seen in tetrahydrophthalic acid conversions:
$$
\text{Tungstic Acid} + \text{FeCl}3 \rightarrow \text{Synergistic Effect (Rate Increase 2.3×)}
$$
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
AL-272 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
AL-272 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of AL-272 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparison of SIKA Aliva Series Equipment
Key Findings:
- Functional Overlap: this compound, AL-267, and AL-263 are part of SIKA’s Aliva series, designed for precision concrete application in construction. This compound is specifically noted for use in Tunnel Boring Machine (TBM) spray systems, whereas AL-267 and AL-263 are general-purpose components .
- Cost Variability : Prices for this compound and related models are often negotiated case-by-case, reflecting customization for industrial projects. In contrast, the DX-120 is standardized and sold at a fixed rate .
- Environmental Considerations : Site this compound (unrelated to the machinery) requires lead contamination screening, highlighting the importance of environmental compliance in construction projects using heavy machinery .
Research Limitations and Discrepancies
All references are mechanical or environmental.
Lack of Chemical Data: No spectroscopic, synthetic, or pharmacological data exists in the provided materials to compare this compound with chemical analogs.
Recommendation : If this compound is intended to refer to a chemical compound, additional context or sources (e.g., CAS registry numbers, peer-reviewed studies) are required for accurate analysis.
Q & A
Q. What are the primary analytical methods for characterizing AL-272’s structural and functional properties?
Methodological Answer: Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure, and chromatographic methods (HPLC, GC-MS) to assess purity . For functional analysis, employ in vitro assays (e.g., enzyme inhibition kinetics) to evaluate biological activity. Ensure reproducibility by adhering to standardized protocols from peer-reviewed literature .
Q. How can researchers validate the synthesis protocol for this compound to ensure batch-to-batch consistency?
Methodological Answer: Document reaction conditions (temperature, catalysts, solvents) rigorously and use statistical tools (e.g., ANOVA) to compare yields and purity across batches. Include control experiments and reference standards to minimize variability. Cross-validate results with independent labs using shared protocols .
Q. What criteria should guide the selection of stability-testing conditions for this compound in preclinical studies?
Methodological Answer: Follow ICH guidelines for stress testing (e.g., exposure to heat, light, humidity) and monitor degradation products via accelerated stability studies. Use validated analytical methods (e.g., UPLC-PDA) to quantify changes, and align experimental parameters with intended storage conditions .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s mechanism of action across different experimental models?
Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, dosage regimes). Use orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) to isolate mechanisms. Transparently report limitations and propose follow-up studies to reconcile discrepancies .
Q. What strategies optimize the design of dose-response studies for this compound to balance efficacy and toxicity?
Methodological Answer: Employ factorial design to test multiple variables (e.g., dosage, administration routes) simultaneously. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict therapeutic windows. Validate findings with in vivo models that mimic human metabolic pathways .
Q. How can interdisciplinary approaches enhance this compound’s application in novel therapeutic contexts?
Methodological Answer: Integrate computational chemistry (molecular docking) to predict target interactions, and collaborate with clinical researchers to align preclinical findings with patient-derived data. Use systems biology tools (e.g., network pharmacology) to identify off-target effects and polypharmacological potential .
Methodological Best Practices
- Data Documentation : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for all experimental records .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and justify sample sizes using power analysis to avoid Type I/II errors .
- Reproducibility : Share raw datasets, code, and detailed protocols in supplementary materials or public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
